molecular formula C22H21NO5 B5545317 1,3-benzodioxol-5-ylmethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

1,3-benzodioxol-5-ylmethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No. B5545317
M. Wt: 379.4 g/mol
InChI Key: VDWWFKUJGHKWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1,3-benzodioxol-5-ylmethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate" is a complex organic molecule, indicative of a synthesized heterocyclic compound. Such compounds often exhibit a wide range of biological activities and are of interest in pharmaceutical research for their potential therapeutic properties.

Synthesis Analysis

Synthesis of complex organic compounds typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, compounds with benzodioxol motifs and pyridinecarboxylate structures are synthesized through carefully designed synthetic pathways, which may involve Ugi reactions, followed by cyclization and refinement steps to achieve the desired structural specificity and functional group orientation (Singh & Baruah, 2009).

Molecular Structure Analysis

The molecular structure of such a compound is likely characterized by X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. This analysis can reveal the presence of stereochemistry, conformational preferences, and intermolecular interactions, critical for understanding the compound's chemical behavior and biological activity. For example, structural determination through single-crystal X-ray diffraction methods has been employed to understand the molecular configurations of related compounds (Attia et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of "1,3-benzodioxol-5-ylmethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate" would be influenced by its functional groups and molecular structure. It may undergo reactions typical of carboxylates, such as esterification, amidation, and hydrolysis, and its benzodioxol moiety may participate in electrophilic aromatic substitution reactions. The compound's reactivity and interactions can be significantly affected by the presence of the heteroatomic rings and substituents, leading to a diverse range of chemical behaviors.

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystalline structure, are crucial for the compound's application and handling. These properties are determined by the molecular structure and intermolecular forces present in the compound. For example, solvates of related compounds exhibit varied physical properties due to differences in crystal lattice arrangements and solvation effects (Morales-Salazar et al., 2022).

Scientific Research Applications

Endothelin Receptor Antagonism

One significant area of application is in the development of endothelin receptor antagonists. For instance, compounds containing the benzodioxole group, such as 1,3-benzodioxol-5-yl, have been investigated for their potential in treating cardiovascular diseases due to their ability to selectively bind to endothelin receptor subtypes. Such compounds show promise in enhancing selectivity and potency against specific receptor subtypes, offering a pathway to new therapeutic agents (Tasker et al., 1997).

properties

IUPAC Name

1,3-benzodioxol-5-ylmethyl 6-methyl-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-13-5-3-4-6-16(13)17-10-20(24)23-14(2)21(17)22(25)26-11-15-7-8-18-19(9-15)28-12-27-18/h3-9,17H,10-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWWFKUJGHKWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC(=C2C(=O)OCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxol-5-ylmethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.